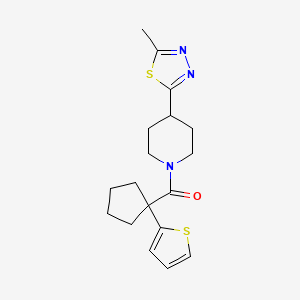

(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Description

Properties

IUPAC Name |

[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3OS2/c1-13-19-20-16(24-13)14-6-10-21(11-7-14)17(22)18(8-2-3-9-18)15-5-4-12-23-15/h4-5,12,14H,2-3,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSWGWZRNBYVIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a novel chemical entity that incorporates both thiadiazole and piperidine moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, cytotoxicity profiles, and structure-activity relationships (SAR).

Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse pharmacological properties. The presence of the piperidine ring enhances the lipophilicity and biological activity of the overall structure. The thiophen moiety may also contribute to its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to our target have shown significant growth inhibition against various cancer cell lines:

- MCF-7 (breast cancer) : IC50 values reported as low as 0.28 µg/mL for related thiadiazole derivatives indicate strong antiproliferative effects .

- A549 (lung cancer) : Compounds with similar structures exhibited IC50 values ranging from 0.31 µM to 0.53 µM against this cell line .

The mechanism of action often involves cell cycle arrest and induction of apoptosis. For example, one study demonstrated that certain thiadiazole derivatives induced G2/M phase arrest in MCF-7 cells .

Antimicrobial Activity

Thiadiazole derivatives have also been studied for their antimicrobial properties:

- Compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, some derivatives exhibited notable activity against Staphylococcus aureus and Escherichia coli, showcasing their potential as antibacterial agents .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can be significantly influenced by structural modifications:

- Substituents on the thiadiazole ring : The introduction of different substituents can enhance or diminish activity. For example, compounds with halogen substitutions showed varied IC50 values, indicating that electronic and steric factors play crucial roles in determining efficacy .

Study 1: Anticancer Efficacy

A recent study synthesized several 1,3,4-thiadiazole derivatives and evaluated their cytotoxicity against MCF-7 and HepG2 cell lines using the MTT assay. The most potent derivative displayed an IC50 value of 2.32 µg/mL against MCF-7 cells, indicating a promising lead for further development .

Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial properties of various thiadiazole derivatives against plant pathogens. Results indicated moderate to excellent antibacterial activity, particularly against Bacillus subtilis and Candida albicans, suggesting potential applications in agricultural settings .

Scientific Research Applications

Molecular Formula and Weight

- Molecular Formula : C16H20N4OS

- Molecular Weight : 348.44 g/mol

Structural Characteristics

The compound features a piperidine ring connected to a thiadiazole moiety and a cyclopentyl group substituted with a thiophene. This unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Thiadiazole derivatives, including the compound in focus, have shown promising antimicrobial activity. Research indicates that compounds with similar structures can exhibit significant effects against various bacterial strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

Antiviral Activity

The presence of the thiadiazole and thiophene groups suggests potential antiviral properties. Studies have highlighted the effectiveness of thiadiazole derivatives in inhibiting viral replication, particularly against plant viruses like Tobacco Mosaic Virus (TMV) .

Antitumor Activity

Research has indicated that similar compounds can induce apoptosis in cancer cells by interacting with specific biochemical pathways. For instance, thiazole derivatives have been shown to activate caspase pathways leading to cell death in tumor cells .

Neuroprotective Effects

Compounds with piperidine and thiadiazole structures have been studied for their neuroprotective properties. They may act as potential candidates for treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Study 1: Antimicrobial Efficacy

A study conducted on various thiadiazole derivatives demonstrated their effectiveness against resistant bacterial strains. The compound exhibited a MIC comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Study 2: Antiviral Activity Against TMV

In vitro tests showed that derivatives containing the thiadiazole ring significantly inhibited TMV replication. The compound's structure was crucial for its activity, indicating that modifications could enhance efficacy .

Study 3: Antitumor Mechanism

In a series of experiments on cancer cell lines, the compound induced apoptosis through mitochondrial dysfunction and activation of pro-apoptotic proteins. This suggests a mechanism that could be exploited for developing new anticancer therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Piperidine vs. Piperazine : The target’s piperidine ring (saturated 6-membered ring) may confer greater rigidity compared to MK37’s piperazine (which has two nitrogen atoms). Piperazines often exhibit enhanced solubility but may alter target selectivity .

- Thiadiazole Substitutions: The sodium carboxylate derivative in replaces the methyl group on the thiadiazole with a phenylamino-thioacetate chain, significantly increasing intermolecular interaction energy with enzymes (e.g., via ionic or hydrogen bonding interactions) . This suggests that substituent choice on the thiadiazole directly impacts binding efficacy.

- Heterocycle Diversity : Benzothiazole-based analogs () prioritize aromatic stacking via fused rings, whereas the target’s thiophene and thiadiazole may balance electronic effects and steric bulk .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis of thiadiazole-containing compounds often involves condensation reactions, cyclization, and purification steps. For example:

- Thiadiazole formation : React 5-methyl-1,3,4-thiadiazole-2-amine with POCl₃ under reflux (90°C, 3 hours) to form intermediates, as demonstrated in thiadiazole syntheses .

- Piperidine coupling : Use nucleophilic substitution or amidation to attach the piperidine moiety. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Cyclopentyl-thiophene linkage : Employ Friedel-Crafts acylation or cross-coupling (e.g., Suzuki-Miyaura) for the thiophene-cyclopentyl group .

- Optimization : Vary solvent polarity (DMF vs. ethanol), catalyst loading (e.g., Pd(PPh₃)₄), and reaction time (4–6 hours) to maximize yield .

Table 1 : Example reaction conditions from analogous syntheses:

| Step | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiadiazole cyclization | POCl₃ | – | 3 | 65–75 | |

| Piperidine coupling | DMF | DIEA | 6 | 50–60 | |

| Final acylation | DCM | AlCl₃ | 12 | 40–45 |

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer: A multi-technique approach is critical:

- ¹H/¹³C NMR : Identify proton environments (e.g., thiophene protons at δ 6.8–7.5 ppm, piperidine methyl at δ 1.2–1.5 ppm) and confirm stereochemistry .

- HPLC-MS : Assess purity (>95%) using C18 columns (acetonitrile/water gradient) and ESI-MS for molecular ion verification .

- FT-IR : Confirm carbonyl (C=O stretch at ~1650 cm⁻¹) and thiadiazole (C-S-C at 650–750 cm⁻¹) functional groups .

- Elemental analysis : Validate empirical formula (e.g., C₂₀H₂₂N₃OS₂ requires C 62.95%, H 5.81%) .

Advanced Research Questions

Q. How can the environmental fate of this compound be modeled, given its structural complexity?

Methodological Answer: Use computational and experimental frameworks from environmental chemistry studies:

- QSAR modeling : Predict logP (hydrophobicity) and biodegradability using software like EPI Suite .

- Photodegradation assays : Expose to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via LC-MS .

- Soil adsorption studies : Apply batch equilibrium methods with varying soil pH (4–9) to calculate Koc (organic carbon partition coefficient) .

Table 2 : Predicted environmental parameters:

| Parameter | Value | Method | Reference |

|---|---|---|---|

| logP | 3.8 ± 0.2 | QSAR | |

| Half-life (aqueous) | 14–21 days | UV assay | |

| Koc | 1200 L/kg | Soil batch |

Q. What molecular docking strategies predict the bioactivity of this compound against target enzymes?

Methodological Answer: Leverage computational tools to assess interactions:

- Target selection : Prioritize enzymes with thiadiazole-binding pockets (e.g., cyclooxygenase-2, bacterial FabH) .

- Docking software : Use AutoDock Vina with Lamarckian GA parameters (grid size: 60 × 60 × 60 Å; exhaustiveness: 100) .

- Validation : Compare docking scores (ΔG ≤ −8 kcal/mol) with known inhibitors and validate via MD simulations (50 ns trajectories) .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer: Address anomalies systematically:

- Dynamic effects : Use variable-temperature NMR to distinguish conformational exchange (e.g., piperidine ring inversion) .

- Impurity analysis : Perform LC-MS/MS to detect byproducts (e.g., unreacted thiophene intermediates) .

- X-ray crystallography : Resolve ambiguous stereochemistry if crystallization is feasible (slow vapor diffusion with hexane/DCM) .

Q. What in vitro assays are suitable for evaluating its antibacterial potential?

Methodological Answer: Follow protocols from thiadiazole bioactivity studies:

- MIC determination : Use broth microdilution (96-well plates) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Time-kill kinetics : Monitor bacterial viability (CFU counts) over 24 hours at 2× MIC .

- Synergy testing : Combine with β-lactams (e.g., ampicillin) to assess fractional inhibitory concentration (FIC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.